3-(1,3-Dioxan-2-YL)-3'-fluoropropiophenone
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Overview
Description
Scientific Research Applications
Spectroscopic Applications in Metal Ion Detection : A study detailed the spectroscopic properties of certain ligands, aiming for selective Al3+ detection, potentially useful in intracellular Al3+ studies. The ligands exhibited substantial UV–visible absorbance changes upon coordination with metal ions, indicating potential applications in metal ion sensing and detection (Lambert et al., 2000).
Role in Herbicidal Activity : In the realm of agriculture, derivatives of this compound have shown promising results as herbicides. A novel compound demonstrated commercial levels of herbicidal activity, indicating potential agricultural applications (Huang et al., 2005).
Source in Chemical Synthesis : The compound has been used as a source in chemical syntheses, like the conversion of phenols to their derivatives, highlighting its role in facilitating various chemical transformations (Thomoson & Dolbier, 2013).
Lactonization and Derivative Formation : Efficient methods for the preparation of derivatives through lactonization were developed, indicating its utility in creating complex organic molecules (Kobayashi & Kuroda, 2014).
Fluorescence Properties for Sensing Applications : Derivatives of this compound were studied for their fluorescence properties, suggesting applications in environmental sensing and bioimaging. Structural investigations supported the potential of these compounds in developing fluorescence-based sensors and probes (Gaina et al., 2012).
Protecting and Activating Group in Amine Synthesis : Its use as a protecting and activating group in amine synthesis was explored, demonstrating its versatility and stability in various chemical conditions, which could be beneficial in synthetic chemistry (Sakamoto et al., 2006).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(3-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c14-11-4-1-3-10(9-11)12(15)5-6-13-16-7-2-8-17-13/h1,3-4,9,13H,2,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDWASFVSWYNDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645926 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-(3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxan-2-YL)-3'-fluoropropiophenone | |
CAS RN |
898786-00-0 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-(3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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